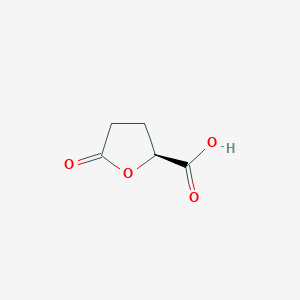

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Description

Properties

IUPAC Name |

(2S)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21461-84-7 | |

| Record name | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral lactone derivative, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a particular focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline dehydrogenase (PRODH).

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is soluble in methanol and acetone.[2][3] The compound is stable for at least two years when stored at room temperature, protected from light and moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21461-84-7 | [4][5] |

| Molecular Formula | C₅H₆O₄ | [4][5] |

| Molecular Weight | 130.10 g/mol | [4][6] |

| Melting Point | 71-73 °C | [4][5] |

| Boiling Point | 150-155 °C at 0.2 mmHg | [4] |

| Optical Activity | [α]20/D +14° (c=5 in methanol) | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in methanol, acetone | [2][3] |

| pKa | 3.11 ± 0.20 (Predicted) | [3] |

Spectral Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following signals: δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H).

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong, broad absorption would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. Two distinct, strong carbonyl (C=O) stretching bands would be present: one for the lactone carbonyl, typically around 1770-1750 cm⁻¹, and one for the carboxylic acid carbonyl, usually around 1725-1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid would also be visible in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

A common and well-established method for the synthesis of this compound is the diazotization of L-glutamic acid, followed by intramolecular cyclization.

Materials:

-

L-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-glutamic acid in water in a flask.

-

Cool the solution to -5 °C to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while maintaining the low temperature. Concurrently, add hydrochloric acid.

-

After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 to 18 hours.

-

Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain an oily residue.

-

Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.

-

Wash the collected solid with additional ethyl acetate.

-

Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under vacuum to yield this compound as an oil or a solid syrup.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block for the synthesis of a range of biologically active molecules.[7][8] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

Chiral Derivatizing Agent

This compound is used as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols.[1][3] The carboxylic acid group can be activated and reacted with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR spectroscopy.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2] Furthermore, it can be used to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal properties.[2]

Reversible Inhibition of Proline Dehydrogenase (PRODH)

A significant area of interest for drug development professionals is the role of this compound as a reversible inhibitor of proline dehydrogenase (PRODH). PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt cancer cell metabolism, making it a target for novel anticancer therapies.

Signaling Pathways and Logical Relationships

Proline Catabolism and PRODH Inhibition

The following diagram illustrates the proline catabolism pathway and the point of inhibition by this compound. Proline is oxidized by PRODH to pyrroline-5-carboxylate (P5C), which is then further metabolized to glutamate. This compound acts as a competitive inhibitor of PRODH, blocking the initial step of this pathway.

Caption: Proline catabolism pathway and inhibition by this compound.

Synthetic Workflow from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid involves a straightforward workflow, as depicted below.

Caption: General workflow for the synthesis of the target compound.

Safety Information

This compound is classified as an irritant. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Conclusion

This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up new avenues for the development of targeted cancer therapies. This guide provides a solid foundation of its chemical properties, synthesis, and applications, empowering researchers to leverage this important molecule in their work.

References

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 2. chemodex.com [chemodex.com]

- 3. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 4. This compound 98 21461-84-7 [sigmaaldrich.com]

- 5. 21461-84-7 CAS MSDS ((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid physical properties

An In-depth Technical Guide on the Physical Properties of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule. This document presents quantitative data in a structured format, outlines experimental methodologies, and includes a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound, a chiral lactone, is a valuable building block in organic and medicinal chemistry.[1] Its utility is rooted in its specific physical and chemical characteristics.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | |

| CAS Number | 21461-84-7 | |

| Appearance | White to off-white or light yellow crystalline powder | [3][4] |

| Melting Point | 71-73 °C (lit.) | [4][5] |

| 71.0 to 75.0 °C | [3] | |

| Boiling Point | 150-155 °C at 0.2 mmHg (lit.) | [5] |

| Optical Rotation | [α]²⁰/D +14° (c=5 in methanol) | |

| Solubility | Soluble in methanol and acetone | [4][5] |

| pKa (Predicted) | 3.11 ± 0.20 | [4] |

| Optical Purity (ee) | 99% (GLC) |

Experimental Protocols

Determination of Physical Properties: General Methodologies

-

Melting Point: The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (the point at which the substance begins to collapse and appear wet) to the complete liquefaction of the material is recorded as the melting range.[6] For a more precise measurement, a slow heating ramp (e.g., 2 °C/min) is used starting from a temperature slightly below the expected melting point.[6]

-

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The compound is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils and condenses at a specific pressure is recorded.

-

Optical Rotation: The optical rotation is measured using a polarimeter.[7] A solution of the compound with a known concentration is prepared in a specified solvent (in this case, methanol at a concentration of 5 g/100 mL).[8] This solution is placed in a polarimeter cell of a defined path length (typically 100 mm).[9] Plane-polarized light (usually from a sodium D-line source at 589 nm) is passed through the solution, and the angle of rotation of the light is measured at a specific temperature (e.g., 20 °C).[9][10] The specific rotation is then calculated based on the observed rotation, concentration, and path length.[8]

-

Solubility: Solubility is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature and observing the point at which the solute no longer dissolves, resulting in a saturated solution.

-

Optical Purity (Enantiomeric Excess): The enantiomeric excess (ee) is often determined by chiral gas-liquid chromatography (GLC). This involves derivatizing the chiral acid to a more volatile compound and separating the enantiomers on a chiral stationary phase column. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.

Synthesis of this compound from L-Glutamic Acid

A common and established method for the synthesis of this compound is the diazotization of L-glutamic acid, followed by intramolecular cyclization.[1][2][11]

Protocol:

-

Reaction Setup: In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.[2]

-

Diazotization: Cool the solution to -5 °C.[2] Slowly and simultaneously add a solution of sodium nitrite (NaNO₂) (7.0 g, 0.102 mol) in 20 mL of water and hydrochloric acid (HCl) with an additional 40 mL of water.[2]

-

Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.[2]

-

Work-up:

-

Subject the reaction mixture to vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[2]

-

Dissolve this oily substance in ethyl acetate (EtOAc).[2]

-

Filter the solution to remove any solid precipitate and wash the solid with additional EtOAc.[2]

-

Combine the filtrate and the washings and dry the solution over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (yield: 8.1 g, 91.6%).[2]

-

-

Analysis: The product can be analyzed by mass spectrometry and NMR spectroscopy to confirm its structure.[2]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from L-glutamic acid.

References

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 3. (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | 21461-84-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 5. chemodex.com [chemodex.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. promptpraxislabs.com [promptpraxislabs.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. digicollections.net [digicollections.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block of significant interest in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.12-9.55 | m | 1H | -COOH |

| 5.09 | m | 1H | H-2 |

| 2.44-2.65 | m | 3H | H-3, H-4 |

| 2.27-2.41 | m | 1H | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C-5 (Lactone C=O) |

| 173.1 | C-1 (Carboxylic Acid C=O) |

| 78.5 | C-2 |

| 29.2 | C-4 |

| 25.4 | C-3 |

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1770 | Strong | C=O stretch (Lactone) |

| 1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1215 | Strong | C-O stretch (Lactone) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Ion | Method |

| 130.9 | [M+H]⁺ | ESI (cation mode)[1] |

| 85 | [M-COOH]⁺ | GC-MS |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry was performed by dissolving the sample in a suitable solvent, such as methanol, and infusing it into the ESI source. The analysis was conducted in positive ion mode. For Gas Chromatography-Mass Spectrometry (GC-MS), the compound was first vaporized and then separated on a GC column before being introduced into the mass spectrometer for ionization and detection.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth NMR Analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a key chiral building block in organic synthesis. This document details experimental protocols, presents summarized NMR data, and visualizes the analytical workflow, serving as a vital resource for researchers in organic chemistry and drug development.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data was obtained in deuterated chloroform (CDCl₃), while the ¹³C NMR data is inferred from its enantiomer and related structures due to the limited availability of direct spectral data for the (S)-(+)-enantiomer.

Table 1: ¹H NMR Data of this compound in CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.12-9.55 | multiplet | 1H | COOH |

| 5.09 | multiplet | 1H | H-2 |

| 2.44-2.65 | multiplet | 3H | H-3, H-4 |

| 2.27-2.41 | multiplet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~178-179 | C=O (lactone) |

| ~172-173 | COOH |

| ~78-79 | C-2 |

| ~29-30 | C-4 |

| ~25-26 | C-3 |

Disclaimer: The ¹³C NMR data is predicted based on the analysis of its enantiomer, (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid, and related γ-butyrolactone structures. Actual experimental values may vary slightly.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be approximately 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform manual or automatic shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: A spectral width of about 220-250 ppm is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio for ¹³C NMR.

-

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualized Workflow

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of analytical techniques for compound characterization is paramount. Infrared (IR) spectroscopy is a fundamental method for identifying functional groups within a molecule. This guide provides a detailed analysis of the IR spectrum of this compound, a chiral building block of significant interest in organic synthesis.

Molecular Structure and Functional Groups

This compound incorporates two key functional groups that give rise to a distinct and interpretable IR spectrum: a carboxylic acid and a five-membered cyclic ester, known as a γ-lactone. The vibrational modes of these groups, and the molecule as a whole, provide a unique spectroscopic fingerprint.

Quantitative IR Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of the expected characteristic absorptions based on established spectroscopic principles for its constituent functional groups. The IR spectra of enantiomers are identical, thus data for the corresponding (R)-enantiomer is equally applicable.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1775 | Strong | C=O stretch | γ-Lactone |

| ~1710 | Strong | C=O stretch (H-bonded dimer) | Carboxylic Acid |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid and lactone moieties.

-

O-H Stretching: A very broad and intense absorption is observed in the region of 3300-2500 cm⁻¹[1][2][3][4]. This is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily recognizable features in the spectrum.

-

C=O Stretching: Two distinct carbonyl stretching absorptions are expected. The γ-lactone, being a five-membered ring, exhibits a C=O stretching frequency that is higher than that of an acyclic ester, typically around 1775 cm⁻¹. The carboxylic acid carbonyl, due to hydrogen bonding, will show a strong absorption at a lower wavenumber, generally around 1710 cm⁻¹[1][2][3].

-

C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching bands for both the carboxylic acid and the lactone, as well as in-plane and out-of-plane O-H bending vibrations for the carboxylic acid group[4].

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound, which is a solid at room temperature.

Objective: To obtain the infrared spectrum of solid this compound for functional group identification.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the solid sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction).

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the solid sample from the crystal using a spatula.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to ensure it is ready for the next measurement.

-

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of chiral molecules like this compound is crucial for identification, quantification, and metabolic studies. This guide provides a comprehensive overview of the mass spectrometry of this compound, including expected fragmentation patterns and detailed experimental protocols.

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is a chiral molecule with the chemical formula C₅H₆O₄ and a molecular weight of 130.10 g/mol .[1][2] It belongs to the class of lactones, which are cyclic esters, and also contains a carboxylic acid functional group.[3] Its chiral nature makes it a valuable building block in asymmetric synthesis and as a chiral derivatizing agent.[1][4]

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, especially when coupled with liquid chromatography.

Molecular Ion and Adduct Formation

In ESI mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion Species | Formula | Calculated m/z | Observed m/z | Ionization Mode |

| Protonated Molecule | [C₅H₇O₄]⁺ | 131.0344 | 130.9[4] | Positive (ESI) |

| Deprotonated Molecule | [C₅H₅O₃]⁻ | 129.0188 | - | Negative (ESI) |

| Sodium Adduct | [C₅H₆O₄Na]⁺ | 153.0164 | - | Positive (ESI) |

Observed m/z values can vary slightly based on instrumentation and calibration.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate the structure. The fragmentation of lactones often involves neutral losses of water (H₂O) and carbon monoxide (CO).[5][6] For this compound, the carboxylic acid group also influences the fragmentation pathway, often leading to the loss of CO₂.

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺):

The protonated molecule at m/z 131 is expected to undergo the following primary fragmentations:

-

Loss of H₂O: A neutral loss of water (18.01 Da) from the protonated molecule can occur, leading to a fragment ion at m/z 113.

-

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44.00 Da), is a common fragmentation for carboxylic acids, resulting in a fragment at m/z 87.

-

Loss of CO: The lactone ring can open and lose carbon monoxide (28.00 Da), yielding a fragment at m/z 103.

Table of Predicted Fragment Ions (Positive Mode ESI-MS/MS):

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 131 | 113 | H₂O | [C₅H₅O₃]⁺ |

| 131 | 87 | CO₂ | [C₄H₇O₂]⁺ |

| 131 | 85 | H₂O + CO | [C₄H₅O₂]⁺ |

| 131 | 69 | CO₂ + H₂O | [C₄H₅O]⁺ |

Below is a diagram illustrating the proposed fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[7]

-

Working Solutions: Create a series of dilutions from the stock solution for calibration curves, typically in the range of 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (e.g., plasma, urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A common protein precipitation method involves adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Nebulizer Gas (Nitrogen): 7 bar

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions and product ions would be selected based on initial full scan and fragmentation experiments.

The overall experimental workflow is depicted in the diagram below.

Caption: General workflow for quantitative analysis by LC-MS/MS.

Chiral Analysis

As a chiral compound, distinguishing between the (S) and (R) enantiomers may be necessary. Standard mass spectrometry cannot differentiate between enantiomers. Therefore, a chiral separation step is required prior to MS detection.

-

Chiral Chromatography: The most common approach is to use a chiral stationary phase (CSP) column in the LC system. Polysaccharide-based chiral columns are often effective. The mobile phase would typically be a mixture of hexane and an alcohol (e.g., isopropanol).

-

Chiral Derivatization: An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18) and detected by the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The specific parameters and fragmentation patterns should be confirmed empirically on the instrument in use.

References

- 1. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 2. 21461-84-7 CAS MSDS ((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Lactone - Wikipedia [en.wikipedia.org]

- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 5. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemodex.com [chemodex.com]

A Comprehensive Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a versatile chiral building block crucial in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physical properties, detailed experimental protocols for its synthesis and purification, and analytical methods for its characterization.

Chemical Identity and Synonyms

This compound is a chiral lactone that serves as a valuable intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.[1][2] Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a lactone moiety. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for clear identification and cross-referencing in research and development.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | (2S)-5-Oxotetrahydrofuran-2-carboxylic acid | [3] |

| (S)-5-Oxotetrahydro-2-furancarboxylic acid | [4] | |

| (S)-(+)-5-Oxo-2-tetrahydrofuroic acid | [3] | |

| Common Synonyms | (S)-(+)-gamma-Carboxy-gamma-butyrolactone | [3] |

| (S)-gamma-Carboxy-gamma-butyrolactone | [3] | |

| S-Hothf | [4] | |

| 5S-(+)-Butyrolactone Carboxylic Acid | [5] | |

| CAS Registry Number | 21461-84-7 | [1][4] |

| 54848-33-8 | [3][6] | |

| PubChem CID | 5460533 | |

| MDL Number | MFCD00064516 | [4] |

| Beilstein/REAXYS Number | 1424498 | [4] |

| InChI | 1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | [4] |

| InChI Key | QVADRSWDTZDDGR-VKHMYHEASA-N | [4] |

| SMILES | OC(=O)[C@@H]1CCC(=O)O1 | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | [4] |

| Molecular Weight | 130.10 g/mol | [4] |

| Appearance | White to light yellow to beige crystalline powder | [2][6] |

| Melting Point | 71-73 °C (lit.) | [4] |

| Boiling Point | 150-155 °C / 0.2 mmHg (lit.) | [4] |

| Optical Activity | [α]20/D +14°, c = 5 in methanol | [4] |

| Enantiomeric Excess | ee: 99% (GLC) | [4] |

| Purity | 98% | [4] |

Experimental Protocols

Synthesis from L-Glutamic Acid

A common and efficient method for the synthesis of this compound involves the diazotization of L-glutamic acid.[3][7] This reaction proceeds via an intramolecular cyclization.

Materials:

-

L-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.[7]

-

Cool the solution to -5 °C in an ice-salt bath.[7]

-

Slowly add a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water to the cooled L-glutamic acid solution.[7] Concurrently, add 40 mL of water and hydrochloric acid.[7]

-

Stir the reaction mixture continuously at room temperature for 12 hours.[7]

-

Concentrate the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[7]

-

Dissolve the resulting oil in ethyl acetate and filter to remove any solid precipitates.[7] Wash the solid with additional ethyl acetate.[7]

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (8.1 g, 91.6% yield).[7]

Diagram 1: Synthesis Workflow

References

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID(21461-84-7) 1H NMR [m.chemicalbook.com]

- 2. Sciencemadness Discussion Board - 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

An In-depth Technical Guide to (S)-gamma-Carboxy-gamma-butyrolactone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-gamma-Carboxy-gamma-butyrolactone, a chiral derivative of the widely known gamma-butyrolactone (GBL), presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its structure, chemical and physical properties, and a detailed experimental protocol for its synthesis. While direct involvement in major signaling pathways is not extensively documented for the unsubstituted form, its structural relationship to biologically active molecules suggests its potential as a chiral building block in the development of novel therapeutics.

Chemical Structure and Nomenclature

(S)-gamma-Carboxy-gamma-butyrolactone is a five-membered lactone ring with a carboxylic acid group attached to the carbon atom adjacent to the ring oxygen, known as the gamma-position relative to the lactone carbonyl. The "(S)" designation indicates the stereochemistry at this chiral center.

Systematic IUPAC Name: (S)-5-Oxotetrahydrofuran-2-carboxylic acid[1]

Common Names: (S)-γ-Carboxy-γ-butyrolactone, (S)-(+)-γ-Butyrolactone-γ-carboxylic acid[2]

CAS Number: 21461-84-7[1]

Molecular Formula: C₅H₆O₄[1]

Molecular Weight: 130.10 g/mol [1]

Chemical Structure:

Caption: Chemical structure and nomenclature of (S)-gamma-Carboxy-gamma-butyrolactone.

Physicochemical Properties

A summary of the known physical and chemical properties of (S)-gamma-Carboxy-gamma-butyrolactone is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | White to light yellow to beige crystalline powder | [1] |

| Melting Point | 71-73 °C (lit.) | [1] |

| Boiling Point | 150-155 °C at 0.2 mmHg (lit.) | [1] |

| Optical Activity | [α]²⁰/D +14° (c=5 in methanol) | [1] |

| Solubility | Soluble in Acetone | [1] |

| pKa | 3.11 ± 0.20 (Predicted) | [1] |

Experimental Protocols: Synthesis

The most common and well-documented method for the synthesis of (S)-gamma-Carboxy-gamma-butyrolactone is through the diazotization of L-glutamic acid, followed by intramolecular cyclization.[1][2][3] This procedure offers a straightforward route to the chiral lactone with good yield and high enantiomeric purity.

Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

-

L-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethyl acetate (EtOAc) or Acetone

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Glutamic Acid: In a suitable flask, dissolve L-glutamic acid in distilled water. The mixture is cooled to 0-5 °C using an ice bath with vigorous stirring.[1][3]

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled glutamic acid solution. Concurrently, add a dilute solution of hydrochloric acid or sulfuric acid dropwise via an addition funnel.[2][3] Maintain the temperature below 5 °C during the addition. A color change and evolution of gas (N₂) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.[1][3]

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the water, resulting in a pasty solid or oily substance.[2][3]

-

Extract the residue with a suitable organic solvent such as ethyl acetate or boiling acetone.[2][3] This step is repeated multiple times to ensure complete extraction of the product.

-

Filter the combined organic extracts to remove any inorganic salts.[3]

-

-

Drying and Isolation:

-

Dry the organic solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][3]

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a slightly yellow oil or solid syrup.[1][3] The product can be further purified if necessary.

-

Expected Yield: Yields are reported to be in the range of 91-98%.[1][3]

Caption: Workflow for the synthesis of (S)-gamma-Carboxy-gamma-butyrolactone.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activities and signaling pathway involvement of the unsubstituted (S)-gamma-Carboxy-gamma-butyrolactone. Much of the research on the biological roles of gamma-butyrolactones focuses on more complex, substituted derivatives.

For instance, certain substituted gamma-butyrolactones are known to act as signaling molecules in bacteria, regulating processes such as antibiotic production and biofilm formation.[4] Other synthetic derivatives, such as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), are inhibitors of fatty acid synthase and have been investigated for their potential in cancer therapy.[5][6]

The parent compound, gamma-butyrolactone (GBL), is a well-known prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[7][8] However, the presence of the carboxylic acid group in (S)-gamma-Carboxy-gamma-butyrolactone significantly alters its chemical properties, and it is not known to be a prodrug for GHB.

The primary significance of (S)-gamma-Carboxy-gamma-butyrolactone in the context of drug development and research currently lies in its utility as a chiral building block. Its defined stereochemistry and functional groups make it a valuable starting material for the asymmetric synthesis of more complex molecules with potential biological activities.

Conclusion

(S)-gamma-Carboxy-gamma-butyrolactone is a chiral molecule with well-defined physical and chemical properties. Its synthesis from readily available L-glutamic acid is a robust and high-yielding process, making it an accessible building block for synthetic chemists. While its direct biological role remains largely unexplored, its structural features suggest potential for its use in the design and synthesis of novel, biologically active compounds. Further research is warranted to investigate any intrinsic biological activities of this molecule and to expand its application in medicinal chemistry and drug discovery.

References

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

An In-Depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral γ-lactone, has emerged as a significant building block in the stereoselective synthesis of various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. A detailed examination of its physical, chemical, and spectroscopic properties is presented in easily comparable tabular formats. Furthermore, this guide delves into the pivotal role of this compound as a precursor in the synthesis of cytotoxic agents, specifically focusing on the acetogenin (+)-muricatacin and its analogs. The mechanism of action of these derivatives, primarily through the inhibition of mitochondrial Complex I and subsequent induction of apoptosis, is detailed with illustrative signaling pathway diagrams. This document also includes meticulous experimental protocols for both the chemical synthesis of the title compound and its derivatives, and the biological assays used to evaluate their cytotoxic effects, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The synthesis of 5-oxo-2-tetrahydrofurancarboxylic acid, also known as γ-butyrolactone-γ-carboxylic acid, has been a subject of chemical investigation for over a century. Early preparations involved the treatment of glutamic acid with nitrous acid. A significant advancement in the preparation of the enantiomerically pure (S)-(+)-isomer was detailed in a procedure by Austin and Howard. While the exact first synthesis is not definitively documented in readily available literature, the conversion from L-glutamic acid has become the most established and reliable method, affording the (S)-enantiomer with retention of configuration. This method's robustness and the availability of the starting material have made this compound a readily accessible chiral synthon.

The primary historical and ongoing significance of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules, including pheromones and natural lignans. More recently, its application as a chiral starting material for the synthesis of bioactive natural products, particularly cytotoxic acetogenins, has garnered substantial interest in the field of drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is provided below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 71-73 °C |

| Boiling Point | 150-155 °C at 0.2 mmHg |

| Optical Rotation | [α]²⁰/D +14° (c=5 in methanol)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H)[2] |

| Mass Spectrometry (ESI) | m/z: 130.9 (M+1)[2] |

| CAS Number | 21461-84-7 |

Key Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from established literature procedures.[2]

Materials:

-

L-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a conical flask, dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol) in deionized water dropwise to the cooled glutamic acid solution with vigorous stirring over a period of 1 hour.

-

Concurrently, add diluted hydrochloric acid (e.g., 10 mL concentrated HCl diluted to 50 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

Remove the water from the reaction mixture by evaporation under reduced pressure.

-

To the resulting residue, add ethyl acetate (e.g., 200 mL) and stir for 30 minutes.

-

Filter the mixture to remove any solid precipitate. Wash the solid cake with additional ethyl acetate (e.g., 2 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo to yield this compound as a solid syrup.

Expected Yield: Approximately 98%.[2]

Synthesis of (+)-Muricatacin from this compound

The synthesis of (+)-muricatacin, a cytotoxic acetogenin, can be achieved from this compound through a multi-step process. A general synthetic strategy is outlined below, based on common organic synthesis transformations.

Workflow for the Synthesis of (+)-Muricatacin:

Caption: General synthetic workflow for (+)-muricatacin.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of synthesized compounds like (+)-muricatacin and its analogs.

Materials:

-

Human cancer cell line (e.g., HT-29 colon cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Significance and Therapeutic Potential

This compound serves as a crucial chiral precursor for the synthesis of a class of natural products known as acetogenins. One prominent example is (+)-muricatacin, which has demonstrated significant cytotoxic activity against various cancer cell lines.

The primary mechanism of action for many acetogenins, including muricatacin and its analogs, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The cellular energy depletion and oxidative stress trigger a cascade of events culminating in programmed cell death, or apoptosis. Key downstream events include the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.

Signaling Pathway of Acetogenin-Induced Cytotoxicity:

Caption: Acetogenin-induced apoptotic pathway.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of (+)-muricatacin and related compounds against various cancer cell lines. It is important to note that the specific analogs directly synthesized from this compound will have varying potencies depending on their final structure.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| (+)-Muricatacin | HT-29 (Colon) | ~0.956[1] |

| Annomuricin E | HT-29 (Colon) | 1.62[2] |

| Annona muricata extract | MCF-7 (Breast) | 97[2] |

Note: The IC₅₀ values can vary depending on the specific experimental conditions and the purity of the tested compound.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-established and efficient synthesis from L-glutamic acid provides a reliable source of this versatile intermediate. The true value of this compound is realized in its application as a precursor for the stereoselective synthesis of complex and biologically active molecules, most notably the cytotoxic acetogenin (+)-muricatacin. The ability of these synthetic derivatives to induce apoptosis in cancer cells through the inhibition of mitochondrial Complex I highlights the therapeutic potential of compounds derived from this simple yet powerful chiral lactone. This guide serves as a foundational resource for researchers aiming to explore and expand upon the synthetic utility and medicinal applications of this compound.

References

The Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxotetrahydrofuran-2-carboxylic acid, also known as 2-hydroxyglutaric acid lactone, is a naturally occurring metabolite. Its presence in biological systems is intrinsically linked to the metabolism of 2-hydroxyglutarate (2-HG), an oncometabolite implicated in various cancers. This technical guide provides an in-depth overview of the known natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid, its biosynthetic origins, quantitative data from human studies, and detailed analytical methodologies for its detection and quantification. While its presence is confirmed in human biological fluids and tissues, particularly in the context of specific genetic mutations, its occurrence in plant and microbial kingdoms remains an area for future investigation.

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone derived from the intramolecular cyclization of 2-hydroxyglutaric acid. The discovery of its endogenous formation has significant implications for understanding the pathophysiology of diseases associated with dysregulated metabolism, most notably cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. This guide synthesizes the current scientific literature to provide a comprehensive resource on the natural occurrence of this metabolite.

Natural Occurrence

The primary documented natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is in human biological samples. Its formation is a direct consequence of the presence of its precursor, 2-hydroxyglutarate.

Human Biological Samples:

-

Serum/Plasma: Detected in the serum of patients with IDH1/2-mutated acute myeloid leukemia (AML).[1][2]

-

Tumor Tissue: Found in glioblastoma tissues from patients with IDH1/2 mutations.[2]

-

Cells: Identified in acute myeloid leukemia (AML) blasts.[2]

-

Urine: Observed in urine specimens from brain tumor patients with IDH1/2 mutations.[2]

To date, there is a lack of direct evidence in the scientific literature detailing the natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid in plants and microorganisms . However, given that its precursor, 2-hydroxyglutarate, is a product of fundamental metabolic pathways, it is plausible that the lactone may be present in these organisms, warranting further investigation.

Biosynthesis and Metabolic Pathways

The formation of 5-oxotetrahydrofuran-2-carboxylic acid is not directly enzymatic but rather a consequence of the chemical properties of its precursor, 2-hydroxyglutarate, which exists in a pH-dependent equilibrium with its lactone form. The biosynthesis of 2-hydroxyglutarate is therefore the critical starting point.

2-Hydroxyglutarate is produced from α-ketoglutarate, a key intermediate in the citric acid cycle. In healthy cells, the levels of 2-HG are typically low. However, in cancer cells with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, converting α-ketoglutarate to D-2-hydroxyglutarate.[2][3] L-2-hydroxyglutarate can also be produced under hypoxic conditions through the "promiscuous" activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[3][4][5]

The lactonization of 2-hydroxyglutarate to form 5-oxotetrahydrofuran-2-carboxylic acid is favored under acidic conditions (low environmental pH).[1][2][6] This process is reversible, and a high degree of exchange between 2-HG and its lactone has been observed.[1][2][6]

Quantitative Data

Quantitative analysis has been performed on human samples, primarily from patients with IDH1/2 mutations. The data highlights the relative abundance of the lactone compared to its precursor, 2-hydroxyglutarate.

| Biological Sample | Condition | Analyte | Concentration/Ratio | Reference |

| Serum (AML patient, IDH1-R132L mutation) | IDH1 mutation | 2-HG-lactone vs. 2-HG | Ratio increased for unlabeled analyte | [1] |

| Glioblastoma Tissue | IDH1/2 mutation | 2-HG-lactone vs. 2-HG | ~2% of the sum of 2-HG and 2-HG-lactone | [2] |

| AML Blasts (IDH2-R140Q mutation) | IDH2 mutation | 2-HG-lactone vs. 2-HG | 0.1–0.2% of the sum of 2-HG and 2-HG-lactone | [2] |

| HCT116 cells (IDH1/2 mutant) | Cultured under acidified conditions | Extracellular 2-HG-lactone | Percentage relative to total 2-HG increases with lower pH | [1] |

| HCT116 cells (IDH1/2 mutant) | Cultured under acidified conditions | Intracellular 2-HG-lactone | Below limit of quantification | [1] |

Experimental Protocols

The detection and quantification of 5-oxotetrahydrofuran-2-carboxylic acid and its precursor, 2-hydroxyglutarate, require sensitive and specific analytical techniques due to their low concentrations and the presence of interfering substances in biological matrices.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of 2-HG and its lactone in biological samples.[1][7]

-

Sample Collection: Collect biological samples (e.g., serum, cell culture media, cell extracts) and store them at -80°C until analysis.

-

Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., D,L-2-hydroxyglutaric-2,3,3-d3 acid) to the sample.

-

Deproteinization: For serum or cell extracts, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To increase volatility for GC-MS analysis, the analytes must be derivatized. A common method involves a two-step process:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to convert keto groups to methoximes.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert acidic protons (from carboxylic acid and hydroxyl groups) to trimethylsilyl (TMS) ethers/esters.

-

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., a cyclodextrin-based chiral column for enantiomer separation) for separation. The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of the target analytes and their internal standards.

Sample Preparation and Analysis by HPLC-MS/MS

This protocol is based on methods for quantifying organic acids in biological fluids.[8][9]

-

Sample Collection and Storage: As described for GC-MS analysis.

-

Internal Standard Addition: Add a stable isotope-labeled internal standard.

-

Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).

-

Supernatant Collection: Centrifuge and collect the supernatant.

-

Drying and Reconstitution: Evaporate the supernatant and reconstitute the residue in a suitable mobile phase for HPLC.

-

HPLC Separation: Inject the sample onto a liquid chromatography system. For separation of the enantiomers of 2-HG and its lactone, a chiral column or chiral derivatization is necessary. Reverse-phase chromatography can be used for general separation.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument) equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analytes and internal standards.

Conclusion and Future Directions

The natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is now established in human biological systems, where it exists in a dynamic equilibrium with its precursor, 2-hydroxyglutarate. Its presence is particularly pronounced in the context of IDH-mutated cancers, making it a potential biomarker and a molecule of interest in drug development. The provided analytical methodologies offer robust frameworks for its detection and quantification.

Significant knowledge gaps remain, particularly concerning the presence and role of this lactone in plants and microorganisms. Future research should focus on:

-

Exploring Diverse Biological Systems: Targeted metabolomic studies in various plant and microbial species to ascertain the presence and concentration of 5-oxotetrahydrofuran-2-carboxylic acid.

-

Enzymatic Studies: Investigating the existence of specific enzymes (lactonases or hydrolases) that may regulate the equilibrium between 2-hydroxyglutarate and its lactone in different organisms.

-

Functional Significance: Elucidating the physiological or pathological roles of 5-oxotetrahydrofuran-2-carboxylic acid beyond its association with 2-HG in cancer.

Addressing these questions will provide a more complete understanding of the natural occurrence and biological significance of this intriguing metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 4. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. citeab.com [citeab.com]

- 7. Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Chiral Butyrolactones: A Technical Guide for Drug Discovery

December 29, 2025

Introduction

γ-Butyrolactones (GBLs) are a class of five-membered heterocyclic lactones that are widespread in nature and exhibit a remarkable range of biological activities.[1] Their structural diversity, particularly the presence of chiral centers, plays a pivotal role in their specific interactions with biological targets.[2] This technical guide provides an in-depth exploration of the biological significance of chiral butyrolactones, with a focus on their role as signaling molecules in bacteria and their broader pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of these fascinating molecules, including quantitative data on their bioactivities, detailed experimental protocols for their study, and visual representations of key biological pathways.

Chiral Butyrolactones as Signaling Molecules in Streptomyces

Perhaps the most well-characterized biological role of chiral butyrolactones is as quorum-sensing molecules in the bacterial genus Streptomyces.[3] These bacteria are prolific producers of secondary metabolites, including a majority of the clinically used antibiotics.[4] The production of these antibiotics and the morphological differentiation of the bacteria are tightly regulated by small, diffusible signaling molecules, with γ-butyrolactones being a prominent class.[3][5]

These butyrolactones, often referred to as microbial hormones, are typically substituted at the C2 and C3 positions of the lactone ring, introducing chirality that is critical for their biological specificity.[4] They function at nanomolar concentrations to trigger complex regulatory cascades.[4]

The A-factor Signaling Cascade in Streptomyces griseus

A classic example of a γ-butyrolactone-mediated signaling pathway is the A-factor system in Streptomyces griseus, which controls the production of the antibiotic streptomycin and initiates morphological development.[6] The key signaling molecule is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[7] The signaling cascade is initiated when the intracellular concentration of A-factor reaches a critical threshold. It then binds to its specific receptor protein, ArpA.[6] In the absence of A-factor, ArpA acts as a transcriptional repressor, binding to the promoter region of the adpA gene and inhibiting its expression.[6] The binding of A-factor to ArpA induces a conformational change in the receptor, causing it to dissociate from the DNA.[8] This de-repression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a cascade of downstream genes, including the pathway-specific activator strR, which in turn switches on the entire streptomycin biosynthesis gene cluster.[6][7]

Broader Pharmacological Activities of Chiral Butyrolactones

Beyond their role in bacterial communication, chiral butyrolactones exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development.[1] The stereochemistry of these molecules is often a critical determinant of their potency and selectivity.

Anticancer and Cytotoxic Activities

Numerous natural and synthetic butyrolactones have demonstrated significant cytotoxic effects against various cancer cell lines. The α-methylene-γ-butyrolactone moiety is a common feature in many of these compounds and is often implicated as the active pharmacophore.[9]

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| Protelichesterinic acid | HCT-116 | 34.3 µM | [10] |

| Lactoquinomycin | MDA468 | 0.05 µM | [10] |

| Kalafungin | MDA468 | 0.07 µM | [10] |

| Frenolicin B | MDA468 | 0.06 µM | [10] |

| Adenine-linked butyrolactone | L1210 | 0.3 µg/mL (ED50) | [10] |

Table 1: Cytotoxic Activity of Selected Butyrolactones

Anti-inflammatory Activity

Several butyrolactone derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[10]

| Compound Type | Mechanism of Action | In Vivo Model | Reference |

| Santonine-derived butyrolactone | Inhibition of UbcH5c | Freund's adjuvant arthritis rat model | [10] |

| Phthalide-based butyrolactone | Inhibition of NF-κB signaling | Adjuvant arthritis rat model | [10] |

| Indole-based γ-butyrolactone | COX-2 inhibitor (IC50 <0.001 µM) | Not specified | [10] |

Table 2: Anti-inflammatory Activity of Selected Butyrolactones

Antibiotic and Antifungal Activities

The γ-butyrolactone scaffold is present in several molecules with antimicrobial properties.[1]

| Compound Name | Target | IC50 Value | Reference |

| Lactivicin | β-lactamase | 2.4 µg/mL | [10] |

| Bicyclic butyrolactone | β-lactamase | 15 µg/mL | [10] |

| Protolichesterinic acid | Antifungal activity | Not specified | [9] |

Table 3: Antimicrobial Activity of Selected Butyrolactones

Experimental Protocols for the Study of Chiral Butyrolactones

The investigation of chiral butyrolactones necessitates a range of specialized experimental techniques to isolate, identify, quantify, and assess the biological activity of these molecules.

Extraction of γ-Butyrolactones from Streptomyces Cultures

This protocol describes a general method for the extraction of GBLs from both solid and liquid Streptomyces cultures.[11]

Materials:

-

Streptomyces culture (solid or liquid)

-

Ethyl acetate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

For solid cultures:

-

For liquid cultures:

-

Concentration:

-

Combine the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator.

-

Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for further analysis.

-

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of chiral butyrolactones.[12]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD-H)

General Method Development Strategy:

-

Column Selection: The choice of the chiral stationary phase is crucial and often empirical. Polysaccharide-based columns are a good starting point for many butyrolactone separations.

-

Mobile Phase Selection:

-

Normal Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The ratio of the solvents is adjusted to optimize the separation.

-

Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol can also be employed.

-

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution and peak shape.

LC-MS/MS for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of γ-butyrolactones in complex biological samples.[13]

Instrumentation:

-

UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation:

-

Extract the butyrolactones from the sample matrix as described in Protocol 3.1.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.[4]

-

-

Chromatographic Separation:

-

Use a suitable reversed-phase column (e.g., C18) to separate the butyrolactones from other components in the extract.

-